molecular formula C18H38N2 B14373003 1,2,2,6,6-Pentamethyl-N-octylpiperidin-4-amine CAS No. 90075-87-9

1,2,2,6,6-Pentamethyl-N-octylpiperidin-4-amine

Katalognummer: B14373003
CAS-Nummer: 90075-87-9
Molekulargewicht: 282.5 g/mol
InChI-Schlüssel: YHRKUPVJULZTKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,2,6,6-Pentamethyl-N-octylpiperidin-4-amine is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of five methyl groups and an octyl chain attached to the nitrogen atom, making it highly branched and sterically hindered.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2,6,6-Pentamethyl-N-octylpiperidin-4-amine typically involves the alkylation of 1,2,2,6,6-pentamethylpiperidine with an octyl halide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine and facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,2,6,6-Pentamethyl-N-octylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the octyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base are commonly employed.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: New alkyl or aryl substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

1,2,2,6,6-Pentamethyl-N-octylpiperidin-4-amine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action of 1,2,2,6,6-Pentamethyl-N-octylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,2,6,6-Pentamethylpiperidine: A closely related compound with similar steric hindrance but lacking the octyl group.

    2,2,6,6-Tetramethylpiperidine: Another related compound with fewer methyl groups, resulting in different steric and electronic properties.

Uniqueness

1,2,2,6,6-Pentamethyl-N-octylpiperidin-4-amine is unique due to its highly branched structure and the presence of the long octyl chain. This combination of features imparts distinct physical and chemical properties, making it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

90075-87-9

Molekularformel

C18H38N2

Molekulargewicht

282.5 g/mol

IUPAC-Name

1,2,2,6,6-pentamethyl-N-octylpiperidin-4-amine

InChI

InChI=1S/C18H38N2/c1-7-8-9-10-11-12-13-19-16-14-17(2,3)20(6)18(4,5)15-16/h16,19H,7-15H2,1-6H3

InChI-Schlüssel

YHRKUPVJULZTKN-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCNC1CC(N(C(C1)(C)C)C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.